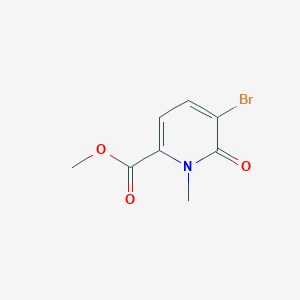
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H6BrNO3 It is known for its unique structure, which includes a bromine atom, a methyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.
化学反応の分析
Types of Reactions
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxo derivatives and dihydropyridine derivatives.
科学的研究の応用
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
- Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 178876-86-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.
- Molecular Formula : C7H6BrNO3
- Molecular Weight : 232.03 g/mol
- CAS Number : 178876-86-3
- Structure : The compound features a dihydropyridine skeleton, which is significant in pharmacology due to its interaction with various biological targets.
1. Calcium Channel Modulation
Dihydropyridine derivatives, including this compound, are known to act as calcium channel blockers . These compounds can inhibit L-type calcium channels, which play a crucial role in cardiovascular physiology and have implications in treating hypertension and angina pectoris .
2. Anticonvulsant Properties
Research indicates that certain dihydropyridine derivatives exhibit anticonvulsant activity. The modulation of calcium channels may contribute to their effectiveness in managing seizure disorders . This property is particularly relevant for compounds that can selectively target calcium influx in neuronal tissues.
3. Antimicrobial Activity
Preliminary studies have suggested that Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine derivatives may demonstrate antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating a potential for development as antimicrobial agents .
Table 1: Summary of Biological Activities
Notable Research Findings
- Calcium Channel Blockade : A study demonstrated that dihydropyridine derivatives could effectively block calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
- Anticonvulsant Efficacy : In experimental models, certain dihydropyridines showed significant anticonvulsant effects, suggesting their utility in neurological applications .
- Antimicrobial Activity : Compounds with similar structures have been reported to inhibit the growth of pathogenic bacteria and fungi, indicating a broader spectrum of biological activity .
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
methyl 5-bromo-1-methyl-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-10-6(8(12)13-2)4-3-5(9)7(10)11/h3-4H,1-2H3 |
InChIキー |
HZCKSRGQYNGBTL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C(C1=O)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















